3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
Description
This compound is a bicyclic heterocyclic molecule featuring a thieno[3,4-d][1,3]thiazole core modified with a 2-methoxyphenyl substituent at position 3 and two sulfone groups at positions 5 and 3. Its stereochemistry (if specified) further modulates its pharmacological profile, though structural details remain sparse in the provided evidence .
Properties
Molecular Formula |
C12H13NO3S3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C12H13NO3S3/c1-16-10-5-3-2-4-8(10)13-9-6-19(14,15)7-11(9)18-12(13)17/h2-5,9,11H,6-7H2,1H3 |
InChI Key |
SYANJXOHYBPDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions
-
Formation of Thieno[3,4-d][1,3]thiazole Core
Starting Materials: 2-aminothiophenol and α-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the thione group to form a thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Functionalized aromatic compounds with various substituents on the methoxyphenyl ring.
Scientific Research Applications
3-(2-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and physicochemical parameters:
*Estimated based on analogs in and .
Key Structural and Functional Differences
Substituent Effects: Electron-Donating vs. In contrast, the trifluoromethyl group () is strongly electron-withdrawing, increasing lipophilicity and metabolic resistance . Halogenation: The 2-chlorophenyl analog () exhibits higher electronegativity, which may improve binding to targets with polar active sites but could also increase toxicity .
Stereochemical Variations :
- The (3aR,6aR)-dimethyl derivative () demonstrates how stereochemistry can influence molecular packing and biological activity. Methyl groups at positions 3 and 3a may restrict conformational flexibility, affecting receptor binding .
Physicochemical and Pharmacological Implications
- Solubility : The 5,5-dioxide moiety universally enhances water solubility across analogs, but bulky substituents (e.g., trifluoromethyl in ) counteract this by increasing hydrophobicity .
- Metabolic Stability : Methyl and trifluoromethyl groups () are likely to slow oxidative metabolism compared to methoxy or chlorine substituents .
- Bioactivity : Thione-containing analogs (e.g., target compound, ) may exhibit stronger antioxidant or enzyme-inhibitory properties due to sulfur's redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
